2-Fluoro-4-(piperidin-4-yl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-piperidin-4-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGXBBYHGFWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Piperidin 4 Yl Phenol and Its Analogs
Direct Synthesis Routes for 2-Fluoro-4-(piperidin-4-yl)phenol and its Positional Isomers
The synthesis of fluorinated hydroxyphenyl-piperidine scaffolds requires careful strategic planning to control regioselectivity and ensure the stability of the functional groups.
Synthetic Approaches to this compound
A representative synthesis could commence with the nucleophilic aromatic substitution (SNAr) reaction between a protected phenol (B47542), such as 7-(benzyloxy)-6-methoxy-4-(2-fluoro-4-nitrophenoxy)quinoline, and a suitable piperidine (B6355638) synthon. nih.gov An analogous, more direct approach would involve the alkylation of a protected phenol with a piperidine derivative bearing a leaving group. For example, 2-fluoro-4-nitrophenol (B1220534) can be alkylated with 1-Boc-4-methanesulfonyloxypiperidine in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov The nitro group of the resulting intermediate is then reduced to an amine, typically using iron powder in ethanol/water, which can subsequently be converted to the desired phenol. A final deprotection step, such as acid-mediated removal of the Boc group, would yield the target compound, this compound.
Another viable method is the titanium-mediated coupling of N-Boc-4-piperidone with a suitably protected fluoro-phenol derivative. This type of reaction has been shown to be effective for coupling N-Boc-4-piperidone with resorcinol, using titanium isopropoxide (Ti(OiPr)₄), to form the carbon-carbon bond at the 4-position of the piperidine ring. acs.org Subsequent deprotection of the nitrogen and the phenol would afford the final product.
Table 1: Plausible Synthetic Route for this compound
| Step | Reactants | Reagents and Conditions | Product | Reference |
| 1 | 2-Fluoro-4-nitrophenol, 1-Boc-4-methanesulfonyloxypiperidine | Cs₂CO₃, DMF, 110 °C | tert-Butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | nih.gov |
| 2 | tert-Butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | Fe, NH₄Cl, EtOH/H₂O, reflux | tert-Butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate | nih.gov |
| 3 | tert-Butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate | NaNO₂, H₂SO₄/H₂O, then heat | tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate | General knowledge |
| 4 | tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound | mdpi.com |
Synthesis of 2-Fluoro-4-(piperidin-2-yl)phenol
The synthesis of the 2-piperidyl isomer, 2-fluoro-4-(piperidin-2-yl)phenol, requires a different synthetic design to form the bond at the C2 position of the piperidine ring. While this specific compound is commercially available, indicating its synthetic accessibility, detailed preparations are not widely published. 001chemical.com
A general approach could involve the construction of a substituted pyridine (B92270) ring followed by its reduction. For instance, a 2-halo-fluoropyridine could be coupled with a protected hydroxyphenylboronic acid via a Suzuki coupling. The resulting phenylpyridine derivative can then be hydrogenated to the corresponding piperidine. Catalytic hydrogenation of pyridine rings using various catalysts like rhodium or palladium is a well-established method for producing piperidines. mdpi.com The choice of catalyst and conditions can influence the stereochemistry of the final product. Subsequent deprotection of the phenol group would yield 2-fluoro-4-(piperidin-2-yl)phenol.
Synthesis of 2-Fluoro-6-(piperidin-4-yl)phenol (B11719605)
The synthesis of 2-fluoro-6-(piperidin-4-yl)phenol presents a steric challenge due to the ortho-substitution pattern on the phenol ring. A potential route could involve a directed ortho-metalation (DoM) strategy. A protected 3-fluorophenol, for example, with a directing group like a pivaloyl or carbamoyl (B1232498) ester, could be treated with a strong base (e.g., n-butyllithium) to achieve lithiation at the C2 position. This lithiated intermediate could then react with an electrophile such as N-Boc-4-piperidone. The resulting tertiary alcohol would then need to be reduced (deoxygenation) and the protecting groups removed to furnish the desired 2-fluoro-6-(piperidin-4-yl)phenol.
Derivatization Strategies for the Piperidine Ring System
The piperidine ring of this compound offers a versatile handle for further chemical modifications, including N-functionalization and substitution on the ring itself.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring is readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved by reacting the parent phenol with an appropriate alkyl halide in the presence of a base, such as potassium carbonate or sodium carbonate, in a polar aprotic solvent. google.com For instance, reaction with phenylethyl bromide would yield the N-phenylethyl derivative. This method is widely used in the synthesis of fentanyl analogs, where the N-substituent is crucial for activity. nih.govunodc.org
N-Acylation: Amide derivatives are commonly prepared by reacting the piperidine nitrogen with acyl chlorides or carboxylic acids activated with coupling agents. For example, treatment with 3,4,5-trimethoxybenzoic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) yields the corresponding N-benzoyl derivative. acs.org Similarly, reaction with phenoxyacetyl chloride can be used to introduce a phenoxyacetamide group onto the piperidine nitrogen. mdpi.com
Table 2: Examples of N-Derivatization Reactions
| Reaction Type | Reagents | Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | Solvent (e.g., Acetonitrile) | N-Alkyl piperidine | google.comunodc.org |
| N-Acylation | Acyl chloride (e.g., R-COCl) | Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl piperidine (Amide) | mdpi.com |
| N-Acylation | Carboxylic acid (R-COOH), Coupling agents (EDCI, HOBt) | Base (e.g., NMM), Solvent (e.g., DCM) | N-Acyl piperidine (Amide) | acs.org |
Substitutions on the Piperidine Core Structure
Introducing substituents, such as fluorine atoms, directly onto the piperidine core can significantly modulate the physicochemical properties of the molecule, including basicity (pKa) and conformation. tandfonline.comscientificupdate.com
A powerful and straightforward method for synthesizing fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridine precursors. nih.gov This approach allows for the cis-selective reduction of the pyridine ring, yielding a variety of (multi)fluorinated piperidines. For example, the hydrogenation of a substituted fluoropyridine using a palladium on carbon (Pd/C) or rhodium-based catalyst can produce the corresponding fluoropiperidine with high diastereoselectivity. nih.govnih.gov This method tolerates a range of functional groups, making it a robust strategy for creating analogs with fluorine atoms at various positions on the piperidine ring. nih.gov The resulting fluorinated piperidines often exhibit a conformational preference for the fluorine atom to be in an axial position, a phenomenon influenced by charge-dipole interactions and hyperconjugation. nih.govnih.gov
Table 3: Strategy for Fluorination of the Piperidine Core
| Strategy | Precursor | Reagents and Conditions | Product | Key Feature | Reference |
| Hydrogenation | Substituted Fluoropyridine | H₂, Heterogeneous Catalyst (e.g., Rh or Pd based) | All-cis-(multi)fluorinated piperidine | Highly diastereoselective; access to various fluorination patterns | nih.govnih.gov |
Ring Contraction and Expansion of the Piperidine Moiety in Analogs
The structural diversity of compounds related to this compound can be significantly enhanced by modifying the size of the saturated nitrogen heterocycle. Ring contraction to pyrrolidine (B122466) analogs and ring expansion to perhydroazepine (or azepane) derivatives are key transformations in this regard. nih.govnih.gov These modifications alter the conformational constraints and the spatial orientation of substituents, which can be pivotal for their chemical properties.
One established strategy for synthesizing pyrrolidine analogs involves the nucleophilic substitution of a suitable leaving group on a pyrrolidine precursor. For instance, in the synthesis of fentanyl analogs, which share the N-substituted piperidine motif, 3-anilinopyrrolidine derivatives have been prepared by the reaction of aniline (B41778) with precursors like 3-tosyl-1-phenethylpyrrolidine. nih.gov Subsequent acylation can then introduce further diversity. nih.gov A general approach to piperidine ring contraction can also be achieved through tandem alkynyl aza-Prins–Ritter reactions, which can form N-(pyrrolidine-3-ylidenemethyl)acetamides. rsc.org
Ring expansion to perhydroazepine derivatives can also be accomplished through various synthetic routes. In the context of fentanyl analogs, the perhydroazepine derivative was found to be significantly less potent than its piperidine counterpart, highlighting the impact of ring size. nih.gov More general methods for ring expansion often involve rearrangement reactions. For example, the treatment of cyclic β-amino alcohols with diethylaminosulfur trifluoride (DAST) can induce ring expansion via an aziridinium (B1262131) intermediate. arkat-usa.org Iron-catalyzed reductive amination of ω-amino fatty acids also provides a pathway to azepanes. nih.gov
These transformations from a piperidine core to smaller or larger heterocyclic systems are summarized below:
| Transformation | Precursor Type | Reagents/Method | Resulting Moiety |
| Ring Contraction | Halogenated Amides | Trifluoromethanesulfonic anhydride, Sodium tetrahydroborate | Pyrrolidine |
| Ring Contraction | Alkynes | Ferric chloride (Lewis acid) | Z-selective Pyrrolidines |
| Ring Expansion | ω-Amino Fatty Acids | Phenylsilane, Iron complex | Azepane |
| Ring Expansion | Cyclic β-amino alcohols | Diethylaminosulfur trifluoride (DAST) | Perhydroazepine |
Modifications of the Fluorophenol Moiety
Strategies for Fluorine Introduction
The introduction of fluorine or fluorinated methyl groups onto the phenol ring is a critical step in the synthesis of this compound and its analogs. Late-stage functionalization, where the fluorine-containing group is installed at a later step in the synthetic sequence, is particularly valuable. nih.gov
Late-stage difluoromethylation has emerged as a significant strategy. rsc.org This process can involve various difluoromethylation reagents and metal-based methods to transfer the CF2H group to C(sp²) centers. rsc.org Radical chemistry, such as Minisci-type reactions, has also been successfully applied for the difluoromethylation of heteroaromatics. rsc.org For the synthesis of ¹⁸F-labeled difluoromethylarenes, which are used in positron emission tomography (PET), precursors like aryl chlorides, bromides, iodides, and triflates can be used, demonstrating wide functional group tolerance. researchgate.net
Direct fluorination of phenols is another key approach. The radiochemical synthesis of [¹⁸F]4-fluorophenols can be achieved through phenol umpolung under oxidative conditions, allowing for direct nucleophilic fluorination with [¹⁸F]fluoride. researchgate.net This one-pot protocol works with readily available O-unprotected phenols. researchgate.net
Regioselective Substituent Effects on the Aromatic Ring
When performing electrophilic aromatic substitution on a substituted fluorophenol ring, the existing substituents—namely the fluorine atom and the hydroxyl group (or a protected ether equivalent)—direct the position of the incoming electrophile. This regioselectivity is governed by the electronic properties of the substituents. saskoer.ca
The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. Its lone pairs donate electron density into the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more reactive towards electrophiles. saskoer.ca
Fluorine, like other halogens, presents a more complex case. It is an electron-withdrawing group through induction due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance. saskoer.ca
In a 2-fluorophenol (B130384) system, the directing effects of the -OH and -F groups must be considered together. The powerful activating and directing effect of the hydroxyl group generally dominates. However, the regiochemical outcome can be influenced by steric hindrance and the specific reaction conditions. chemrxiv.org For instance, in some reactions involving bulky substituents, steric effects can override the electronic directing effects. chemrxiv.org The use of strongly deactivating protecting groups, like the tetrafluoropyridyl (TFP) group on the phenol, can significantly reduce the reactivity of that aromatic ring, allowing for selective substitution on other, non-protected aromatic rings within the same molecule. chemrxiv.org
Catalytic and Stereoselective Synthesis of Fluorinated Piperidine Scaffolds
Heterogeneous Hydrogenation of Fluoropyridines to Fluorinated Piperidines
A robust and scalable method for producing fluorinated piperidines involves the heterogeneous hydrogenation of readily available fluoropyridines. huji.ac.ilacs.org This approach offers high cis-selectivity in the resulting piperidine ring. nih.gov A key development in this area is the use of a commercially available palladium catalyst to chemoselectively reduce the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) rings. huji.ac.ilresearchgate.net
One successful system employs palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of a Brønsted acid like aqueous HCl. nih.gov The acid is crucial for preventing defluorination, which can be a dominant side reaction in the absence of acid. nih.gov This method demonstrates high tolerance to air and moisture, making it a practical and robust process. acs.org The reaction conditions can be tuned to achieve high yields and diastereoselectivities for a variety of substituted fluoropyridines. nih.govacs.org
Table of Catalyst System Performance for Fluoropyridine Hydrogenation. nih.gov
| Catalyst | Acid | Conversion | Product (Fluorinated) | Defluorinated Byproduct |
|---|---|---|---|---|
| Pd(OH)₂/C | HCl | >99% | 95% | <1% |
| Pd/C | HCl | 99% | 85% | 8% |
| PtO₂ | HCl | 99% | 45% | 40% |
| Rh/C | HCl | 99% | 12% | 80% |
Asymmetric Synthesis Approaches for Chiral Fluorinated Piperidines
The synthesis of enantioenriched fluorinated piperidines is of great interest, and several asymmetric strategies have been developed. acs.orgdicp.ac.cn These methods aim to control the three-dimensional structure of the molecule, producing a specific stereoisomer.
One approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine. dicp.ac.cn This method avoids the need for a chiral catalyst or hydrogen gas, instead using formic acid as a hydrogen source to induce chirality on the piperidine ring with excellent diastereo- and enantioselectivity. dicp.ac.cn
Another powerful strategy is the palladium-catalyzed asymmetric aminofluorination of unactivated alkenes. researchgate.net Using chiral quinoline-oxazoline (Quox) ligands, this reaction provides access to a wide range of enantiomerically enriched β-fluoropiperidines. researchgate.net The choice of fluoride (B91410) source, such as Et₄NF·3HF, and additives like CsOCF₃, has been shown to be critical for achieving high enantioselectivity. researchgate.net
The Pauson-Khand reaction, a cycloaddition of an enyne, has also been adapted for the asymmetric synthesis of fluorinated bicyclic systems containing a piperidine ring. This involves the diastereoselective propargylation of chiral fluorinated imines to create the necessary enyne precursors. bohrium.com
| Asymmetric Method | Catalyst/Reagent System | Precursor | Key Feature |
| Reductive Transamination | Rhodium complex, Chiral primary amine, Formic acid | Pyridinium salts | Transamination induces chirality. dicp.ac.cn |
| Aminofluorination | Palladium(II) catalyst, Chiral Quox ligand, Et₄NF·3HF | Unactivated alkenes | Provides β-fluoropiperidines with high enantioselectivity. researchgate.net |
| Pauson-Khand Reaction | Cobalt or other metal carbonyls | Chiral N-tethered 1,7-enynes | Diastereoselective cyclization to form fused ring systems. bohrium.com |
| Auxiliary-Controlled Hydrogenation | Palladium catalyst, Chiral oxazolidine (B1195125) auxiliary | Oxazolidine-substituted pyridines | Diastereoselective hydrogenation followed by auxiliary cleavage. nih.govacs.org |
Structure Activity Relationship Sar Studies of 2 Fluoro 4 Piperidin 4 Yl Phenol Derivatives
Impact of Fluorine Substitution on Molecular Properties and Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. tandfonline.commdpi.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's behavior. tandfonline.commdpi.com
Modulation of pKa and Electron Density Distribution via Fluorine
The high electronegativity of fluorine allows it to exert a powerful electron-withdrawing effect, which can alter the electron density of neighboring functional groups. researchgate.netnih.gov This, in turn, can modulate the pKa of acidic or basic centers within the molecule. researchgate.net For instance, the introduction of fluorine can lower the pKa of nearby amines, a strategy that has been employed to improve the pharmacokinetic profiles of drug candidates. tandfonline.com A reduction in basicity can lead to better membrane permeation and, consequently, improved bioavailability. tandfonline.com The ability to fine-tune the pKa of a molecule is crucial as it influences solubility, permeability, and protein binding. researchgate.net
The impact of fluorine on pKa is illustrated in the following table, which shows the pKa values for piperidine (B6355638) and its fluorinated and piperazine (B1678402) analogues.
Table 1: pKa Values of Piperidine and Analogues
| Compound | Structure | pKa |
|---|---|---|
| Piperidine (A) | 11.2 | |
| Piperazine (B) | 9.8 | |
| 4-Fluoropiperidine (C) | Not specified |
Data sourced from a study on the effects of fluorine substitution. tandfonline.com
Influence on Ligand-Target Binding Affinity and Selectivity
Fluorine substitution can significantly enhance the binding affinity of a ligand to its target protein. tandfonline.comnih.gov This can occur through direct interactions between the fluorine atom and the protein or indirectly by altering the polarity of other groups involved in binding. tandfonline.com The replacement of a hydrogen atom with fluorine can lead to new, favorable interactions, such as C-F···C=O multipolar interactions with the protein backbone, which have been shown to substantially increase binding affinity. nih.gov
Furthermore, selective fluorination can improve the selectivity of a drug for its intended target. By modifying the electronic properties and conformation of a molecule, fluorine can help to create a more precise fit within the binding pocket of the target protein, reducing off-target effects. researchgate.net
Effects on Membrane Permeation
The introduction of fluorine can enhance the membrane permeation of a drug candidate. tandfonline.commdpi.com This is often attributed to the increased lipophilicity that can result from fluorine substitution. researchgate.net While fluorine itself is polar, the C-F bond is more hydrophobic than a C-H bond, which can facilitate the passage of a molecule through lipid bilayers. researchgate.netmdpi.com However, the effect of fluorination on membrane permeability can be complex and is not always straightforward. In some instances, high concentrations of fluoride (B91410) have been shown to damage cell membranes, leading to increased permeability through a non-specific mechanism. nih.gov
Role of Piperidine Ring Substituents in Modulating Biological Potency
The piperidine ring is a common scaffold in many pharmaceuticals, and the nature and position of its substituents play a crucial role in determining the biological activity of the molecule. nih.govscispace.com
Positional Isomerism and Substituent Diversification on Piperidine
The position of substituents on the piperidine ring can have a profound impact on biological potency. acs.org For example, studies on certain monoamine oxidase (MAO) inhibitors have shown that para-substitution on the piperidine ring is preferable to meta-substitution for inhibitory activity. acs.org The addition of different functional groups to the piperidine ring allows for the exploration of a wide chemical space, leading to the identification of compounds with optimized activity. The diversification of substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. acs.orgsemanticscholar.org
The following table provides examples of how different substituents on the piperidine ring can affect biological activity.
Table 2: Impact of Piperidine Substituents on MAO-B Inhibition
| Compound | Piperidine Substituent | MAO-B IC50 (µM) |
|---|---|---|
| Reference | Unsubstituted | Not specified |
| Derivative 1 | p-hydroxy | 0.01572 |
| Derivative 2 | m-hydroxy | Less active than p-hydroxy |
| Derivative 3 | -N-propyl | Potent |
| Derivative 4 | -N-diethyl | Potent |
Data adapted from studies on piperidine-based MAO inhibitors. acs.orgsemanticscholar.org
Conformational Preferences of Fluorinated Piperidine Derivatives (e.g., axial-F preference)
The introduction of fluorine into a piperidine ring can have a significant impact on its conformational preferences. nih.govd-nb.info A notable phenomenon is the "axial-F preference," where the fluorine atom preferentially occupies an axial position on the piperidine chair conformation. researchgate.netbeilstein-journals.org This preference is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.govd-nb.infonih.gov The stabilization of a specific conformer can be advantageous in drug design, as it can lead to a more rigid and well-defined structure for interaction with the target protein. d-nb.info Computational and NMR studies have been instrumental in understanding these conformational behaviors. nih.govd-nb.info
The preference for the axial conformation of fluorine in piperidine derivatives is a key consideration in the design of molecules with specific three-dimensional shapes to optimize biological activity. researchgate.net
Influence of Phenol (B47542) Moiety Modifications on Biological Activity
The introduction of substituents, particularly fluorine, onto the phenol ring significantly impacts the molecule's electronic properties, which in turn affects its interaction with biological targets. Fluorine, being the most electronegative element, can alter the acidity (pKa) of the neighboring phenolic hydroxyl group. tandfonline.com A fluorine atom positioned ortho to a phenol is associated with a pKa reduction of approximately 1.2 units, a more significant change than meta or para substitutions. annualreviews.org This increased acidity can enhance hydrogen bonding interactions with target enzymes or receptors. Furthermore, the substitution of hydrogen with fluorine, a reasonably effective hydrogen mimic, generally causes minimal steric hindrance while altering physicochemical properties like lipophilicity and metabolic stability. tandfonline.comnih.gov
In the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, SAR studies on benzoylpiperidine derivatives, which feature a similar fluoro-phenol-piperidine core, have provided valuable data. For instance, in a series of (1-(hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone analogs, the presence and position of fluorine on the phenol ring were critical for inhibitory potency.
A key finding was that adding a second fluorine atom at the para position relative to the amide moiety in a mono-fluoro substituted derivative led to a 2.6-fold increase in MAGL inhibition potency. However, other modifications to the phenolic portion, such as substitution with different groups or the replacement with a pyridine (B92270) ring, were generally detrimental to the inhibitory activity, resulting in significantly higher IC50 values.
| Compound | Modifications on Phenol Moiety | MAGL IC50 (nM) |
|---|---|---|
| Analog 1 | 2-fluoro-5-hydroxy | 80 |
| Analog 2 | 2,4-difluoro-5-hydroxy | 31 |
Table 1: Influence of fluorine substitution on the phenol ring on MAGL inhibitory activity. Data derived from studies on benzoylpiperidine analogs.
Comprehensive SAR Studies on 2-Fluoro-4-(piperidin-4-yl)phenol Analogs for Specific Biological Activities
Comprehensive SAR studies on analogs of this compound have been conducted to optimize their activity against specific biological targets, such as enzymes involved in infectious diseases. These studies highlight how subtle changes to the chemical structure can lead to significant differences in potency and drug-like properties.
One such area of investigation is the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. A series of piperidine derivatives were synthesized to improve the potency and reduce the high lipophilicity of an initial lead compound. nih.gov Within this series, modifications to the aromatic moiety attached to the piperidine ring were explored, including various halogen substitutions.
The research revealed that replacing an unsubstituted phenyl ring with a 4-fluorophenyl group resulted in a compound with an IC50 of 33 µM against MenA. Interestingly, substitution with a larger halogen, such as in the 4-chlorophenyl analog, yielded a comparable potency (IC50 = 22 µM). nih.gov The 4-bromophenyl derivative demonstrated even more potent inhibition of both the MenA enzyme and mycobacterial growth. nih.gov These findings suggest that for this particular target, the electronic and steric properties of larger halogens at the para position are well-tolerated and can even be beneficial for activity.
| Compound | Aromatic Substituent | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
|---|---|---|---|
| Analog 3 | 4-fluoro | 33 ± 5 | 14 ± 1 |
| Analog 4 | 4-chloro | 22 ± 3 | 10 ± 1 |
| Analog 5 | 4-bromo | 12 ± 2 | 14 ± 0 |
| Analog 6 | 3-bromo | 12 ± 3 | 14 ± 0 |
Table 2: SAR of piperidine derivatives with halogenated phenyl substituents as MenA inhibitors. nih.gov GIC50 is the concentration that inhibits 50% of mycobacterial growth. nih.gov
Mechanistic Investigations and Target Engagement Studies
Elucidation of Molecular Targets for 2-Fluoro-4-(piperidin-4-yl)phenol Analogs
The biological effects of this compound analogs are initiated by their interaction with specific molecular targets within the body. These interactions are crucial for their potential therapeutic applications.
Interaction with G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. acs.org Analogs of this compound have been investigated for their ability to bind to and modulate the activity of various GPCRs. For instance, certain piperidine-based compounds have shown high affinity for histamine (B1213489) H3 receptors, which are GPCRs highly expressed in the central nervous system. nih.gov The interaction with these receptors can influence neurotransmission and is a key area of interest for the development of treatments for neurological disorders. acs.orgnih.gov
Some studies have explored how these compounds, acting as ligands, can induce conformational changes in GPCRs, leading to the activation of downstream signaling pathways. acs.org The structural features of the piperidine (B6355638) ring and its substituents are critical in determining the binding affinity and selectivity for different GPCR subtypes. nih.gov
Engagement with Sigma Receptors (e.g., σ1 and σ2 subtypes)
Sigma receptors, particularly the σ1 and σ2 subtypes, are another important class of molecular targets for this compound analogs. nih.gov These receptors are involved in a variety of cellular functions and are implicated in several diseases, including cancer and neurodegenerative disorders. nih.gov
Research has shown that many piperidine and piperazine-based compounds exhibit significant binding affinity for both σ1 and σ2 receptors. nih.govnih.gov The affinity and selectivity for these receptor subtypes are influenced by the chemical structure of the analog. For example, certain derivatives show high affinity for the σ1 receptor, acting as agonists, while others may bind to both subtypes with varying potencies. nih.gov The binding of these compounds to sigma receptors can modulate multiple signaling pathways. nih.gov
| Compound/Analog | Target Receptor(s) | Binding Affinity (Ki) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 Receptor | 3.2 nM | nih.gov |
| Haloperidol (Reference) | σ1 Receptor | 2.5 nM | nih.gov |
| Piperazine (B1678402) Derivative (16) | σ1 Receptor | 7.6 nM | nih.gov |
| Piperazine Derivative (16) | σ2 Receptor | 27 nM | nih.gov |
| 4-pyridylpiperidine derivatives (12-14) | σ1 Receptor | 3.3 - 5.6 nM | nih.gov |
| 4-pyridylpiperidine derivatives (12-14) | σ2 Receptor | 4 - 29 nM | nih.gov |
Inhibition of Specific Enzymes (e.g., HIV-1 reverse transcriptase)
In addition to receptor binding, some analogs of this compound have been found to inhibit the activity of specific enzymes. A notable example is the inhibition of HIV-1 reverse transcriptase (RT). google.com This enzyme is crucial for the replication of the human immunodeficiency virus (HIV).
Certain 2-(piperidin-4-yl)-4-phenoxy- or phenylamino-pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). google.com These compounds bind to an allosteric site on the enzyme, away from the active site, inducing a conformational change that inhibits its polymerase activity. google.com This mechanism of action is a key strategy in the development of antiretroviral therapies.
Cellular and Biochemical Mechanism of Action Studies
The interaction of this compound analogs with their molecular targets triggers a cascade of cellular and biochemical events. These downstream effects are the basis for their observed biological activities.
Modulation of Cellular Pathways (e.g., inflammatory pathways, angiogenesis)
Analogs of this compound have been shown to modulate various cellular pathways, including those involved in inflammation and angiogenesis. For example, the synthetic curcuminoid EF24, which shares a piperidone core structure, is known to suppress inflammatory pathways by downregulating the expression of genes such as COX-2 and IL-8. semanticscholar.org This compound also affects angiogenesis, the formation of new blood vessels, by downregulating vascular endothelial growth factor (VEGF). semanticscholar.orgnih.gov
The anti-inflammatory effects of some piperidine derivatives have been linked to their ability to inhibit the production of inflammatory mediators. nih.gov These compounds can scavenge free radicals and reduce protein denaturation, which are key processes in the inflammatory response. nih.gov
Induction of Cellular Responses (e.g., cell cycle arrest, apoptosis in specific cell lines)
A significant cellular response induced by some analogs is the regulation of the cell cycle and the induction of apoptosis, or programmed cell death. These effects are particularly relevant in the context of cancer research.
Studies on compounds like EF24 have demonstrated their ability to cause cell cycle arrest at the G2/M phase in cancer cells. semanticscholar.orgnih.gov This prevents the cells from dividing and proliferating. Furthermore, these compounds can induce apoptosis, leading to the death of cancer cells. semanticscholar.orgnih.gov The induction of apoptosis is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases. nih.gov For instance, certain 3,5-bis(arylidene)-4-piperidone derivatives have been shown to up-regulate Bax and down-regulate Bcl-2 expression, leading to apoptosis. nih.gov
| Compound/Analog | Cellular Response | Cell Line(s) | Reference |
| EF24 | G2/M cell cycle arrest and apoptosis | Cisplatin-resistant human cancer cells | semanticscholar.org |
| EF24 | Caspase-mediated apoptosis | HCT-116 colon cancer xenografts | nih.gov |
| BAP-6d | Apoptosis | HepG2 cells | nih.gov |
| Compound 10a | Cell cycle arrest | COLO 205 cells | tandfonline.com |
Ligand-Target Binding Interactions and Dynamics
Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for investigating how a ligand like this compound might bind to a protein's active site and the stability of this interaction over time. These methods provide insights that can guide further experimental studies.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives containing piperidine and fluorophenol moieties, docking studies are instrumental in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity. nih.gov For instance, studies on various piperidine derivatives have utilized molecular docking to understand their binding modes with targets like the main protease of SARS-CoV-2 and sigma receptors. nih.govnih.gov These analyses typically reveal crucial amino acid residues involved in the interaction.
However, a review of publicly available scientific literature and databases reveals a notable absence of specific molecular docking studies for the compound this compound. While research on structurally related compounds is available, dedicated analyses detailing the binding poses and specific interacting residues for this particular molecule have not been reported.
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. nih.govtandfonline.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more dynamic picture of the interaction, which is often closer to the physiological reality. nih.gov This technique has been applied to various piperidine-containing compounds to validate docking results and to analyze the stability of the interactions in a simulated aqueous environment. nih.govtandfonline.com
Similar to the case with molecular docking, there are no specific molecular dynamics simulation studies reported in the scientific literature for this compound. Consequently, detailed information regarding its interaction stability, the dynamics of its binding, and any conformational changes induced upon binding to a specific protein target is not available. Further research is required to perform these computational analyses and to validate any findings with experimental data.
Metabolic Studies of 2 Fluoro 4 Piperidin 4 Yl Phenol Derivatives Non Clinical
In Vitro Metabolic Stability Investigations
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. Human liver microsomes are a common tool for these studies as they contain a rich complement of drug-metabolizing enzymes. tandfonline.comresearchgate.net For derivatives of 2-Fluoro-4-(piperidin-4-yl)phenol, these assays are crucial for identifying which structural modifications enhance metabolic robustness.
Studies on similar piperidine-containing compounds have demonstrated the utility of human liver microsomes in assessing metabolic liability. unisi.itnih.gov For instance, piperidine (B6355638) analogues have shown improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov The general approach involves incubating the test compound with liver microsomes and cofactors like NADPH, followed by quantifying the remaining parent compound over time. tandfonline.com This allows for the determination of key parameters like intrinsic clearance.
Elucidation of Metabolic Pathways and Transformations
The biotransformation of this compound derivatives can occur through several metabolic pathways. Common transformations for compounds containing a piperidine ring and other functional groups include N-dealkylation, hydroxylation, and O-demethylation. frontiersin.orgnih.gov
N-dealkylation: This process involves the removal of an alkyl group from the piperidine nitrogen. It is a frequent metabolic route for many piperidine-containing drugs and can significantly alter the pharmacological profile of the parent compound. frontiersin.orgnih.gov For example, in the metabolism of some fentanyl analogs, N-dealkylation is a primary metabolic step. frontiersin.org
Hydroxylation: The addition of a hydroxyl group can occur at various positions on the molecule, including the piperidine ring or the aromatic phenol (B47542) ring. frontiersin.orgnih.gov Hydroxylation generally increases the polarity of the compound, facilitating its excretion. The specific site of hydroxylation is influenced by the directing effects of the existing functional groups and the accessibility of the site to metabolizing enzymes.
O-demethylation: If the phenol group is modified with a methyl ether, O-demethylation can occur, converting the methoxy (B1213986) group back to a hydroxyl group. This is a common metabolic reaction for many phenolic compounds. frontiersin.org
Role of Fluorine in Modulating Metabolic Fate and Robustness
The introduction of fluorine into drug molecules is a widely used strategy to enhance metabolic stability. tandfonline.comtandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450s. pressbooks.pubhyphadiscovery.com
Placing a fluorine atom at a metabolically susceptible position can block oxidation at that site. tandfonline.commdpi.com This "metabolic blocking" effect can prolong the half-life of a drug and improve its bioavailability. mdpi.comtechnologynetworks.com For example, the strategic placement of fluorine on aromatic rings can prevent hydroxylation, a common deactivation pathway. pressbooks.pubmdpi.com The electronegativity of fluorine can also influence the electronic properties of the entire molecule, which can indirectly affect metabolism at distal sites. tandfonline.com
Identification of Enzyme Systems Involved in Biotransformation
The primary enzyme system responsible for the metabolism of a vast number of drugs, including phenol and piperidine derivatives, is the cytochrome P450 (CYP) superfamily. nih.govnih.govresearchgate.net These heme-containing monooxygenases catalyze a variety of oxidative reactions. researchgate.netmdpi.com
Identifying the specific CYP isoforms involved in the metabolism of this compound derivatives is crucial for predicting potential drug-drug interactions. nih.govmdpi.com This is often achieved through in vitro studies using recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. For many compounds containing piperidine and aromatic moieties, CYP3A4 is a major metabolizing enzyme. nih.gov However, other isoforms such as CYP2D6 and CYP2C9 can also play significant roles depending on the specific structure of the derivative. nih.gov
In Vivo Metabolic Profiling in Preclinical Research Models
While in vitro studies provide valuable initial data, in vivo metabolic profiling in preclinical animal models, such as rats, is essential to understand the complete metabolic fate of a compound. nih.gov These studies allow for the identification of metabolites formed in a whole biological system, including those resulting from both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. mdpi.comnih.gov
In rat studies, the administration of the compound is followed by the collection and analysis of biological samples like plasma, urine, and feces. nih.govnih.gov This comprehensive analysis helps to construct a complete picture of the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. For instance, studies with other fluorinated piperidine derivatives in rats have been used to assess brain uptake and clearance, providing valuable information for CNS drug development. nih.gov Comparing the metabolic profiles from preclinical models to those from in vitro human systems helps to assess the translatability of the preclinical data to humans. mdpi.com
Advanced Analytical Techniques for Characterization and Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of "2-Fluoro-4-(piperidin-4-yl)phenol". By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical architecture can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For "this compound," ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a related compound, signals corresponding to the aromatic protons on the phenol (B47542) ring and the protons of the piperidine (B6355638) ring would be expected. The splitting patterns of these signals, arising from spin-spin coupling, would reveal the connectivity of the protons. For instance, the protons on the piperidine ring would likely appear as complex multiplets due to their various chemical and magnetic environments.
¹³C NMR (Carbon-13 NMR): This method details the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization states (sp², sp³). The chemical shifts in the ¹³C NMR spectrum are influenced by the electronic environment of each carbon. For example, the carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the piperidine ring would be found in the upfield region. wisc.edudocbrown.info
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing "this compound." icpms.cz The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique straightforward. The chemical shift of the fluorine atom provides direct insight into its electronic environment. colorado.edu Furthermore, coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide valuable structural information, confirming the position of the fluorine atom on the aromatic ring. icpms.czrsc.org The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which helps in resolving signals even in complex molecules. icpms.cz
A representative, though not specific to the exact compound, ¹⁹F NMR chemical shift for a fluorophenol derivative might be observed in the range of -110 to -150 ppm. nih.govrsc.org
Below is a table summarizing typical NMR data for analogous structures.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 6.5 - 7.5 | m | - | Aromatic protons |
| ¹H | 2.5 - 3.5 | m | - | Piperidine protons (adjacent to N) |
| ¹H | 1.5 - 2.0 | m | - | Piperidine protons |
| ¹³C | 150 - 165 (d) | d | J(C-F) ≈ 240-250 | C-F |
| ¹³C | 115 - 140 | m | - | Aromatic carbons |
| ¹³C | 40 - 55 | t | - | Piperidine carbons (adjacent to N) |
| ¹³C | 25 - 35 | t | - | Piperidine carbons |
| ¹⁹F | -110 to -150 | m | - | Ar-F |
Note: This table is illustrative and based on general knowledge of similar compounds. Actual values for "this compound" would need to be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol. researchgate.net
N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹ would indicate the secondary amine of the piperidine ring.
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene (B151609) ring.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring.
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. nih.gov
C-F stretch: A strong absorption band in the 1000-1300 cm⁻¹ region would confirm the presence of the carbon-fluorine bond.
C-O stretch (phenol): A peak around 1200 cm⁻¹ would correspond to the C-O stretching vibration of the phenol group.
C-N stretch (amine): An absorption in the 1000-1250 cm⁻¹ range would be associated with the C-N bond of the piperidine ring.
The collection of these bands provides a molecular "fingerprint" that aids in the confirmation of the compound's identity. ejbiotechnology.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For "this compound," the absorption of UV light is primarily due to the π-electrons of the aromatic ring. The presence of the hydroxyl and fluoro substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). nih.gov Typically, phenols exhibit absorption bands in the UV region around 270-280 nm. nih.gov The substitution pattern and the solvent used can cause shifts in these absorption maxima. While not as structurally detailed as NMR or IR, UV-Vis spectroscopy is a valuable tool for confirming the presence of the aromatic chromophore and for quantitative analysis. researchgate.net
Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For "this compound," HR-MS would be used to confirm its molecular formula, C₁₁H₁₄FNO, by matching the experimentally measured mass of the molecular ion ([M]+ or [M+H]+) to the calculated theoretical mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a GC-MS analysis of "this compound" (or a suitable derivative), the compound would first be vaporized and passed through a GC column, which separates it from any impurities. thermofisher.comresearchgate.net The separated compound then enters the mass spectrometer, where it is ionized and fragmented. nist.gov The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the compound, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For example, characteristic fragments might arise from the loss of the piperidine ring or cleavage of the bond between the phenyl and piperidine moieties. imrpress.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful technique for the identification and structural elucidation of chemical compounds. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation analysis of tandem mass spectrometry. In the analysis of this compound, LC-HRMS/MS provides unequivocal confirmation of its molecular weight and formula.
The compound is first separated from any impurities on an LC column. Upon entering the mass spectrometer, it is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, measures the mass-to-charge ratio (m/z) of this ion with very high precision (typically within 5 ppm). mdpi.com This allows for the determination of the elemental composition. For this compound (C₁₁H₁₄FNO), the expected monoisotopic mass of the neutral molecule is 195.1059.
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides detailed structural information, confirming the connectivity of the fluoro-phenol and piperidine moieties. Although less sensitive than low-resolution mass spectrometry in some cases, HRMS provides superior accuracy and confidence in identification. chemrxiv.orgresearchgate.net
Table 1: Predicted LC-HRMS Data for this compound
| Adduct Form | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₅FNO⁺ | 196.1135 |
| [M+Na]⁺ | C₁₁H₁₄FNNaO⁺ | 218.0954 |
| [M+K]⁺ | C₁₁H₁₄FKNO⁺ | 234.0693 |
| [M-H]⁻ | C₁₁H₁₃FNO⁻ | 194.0987 |
This table is generated based on the chemical formula and illustrates the expected high-resolution mass-to-charge ratios for common adducts.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. redalyc.org The process involves growing a suitable single crystal of the compound, which can be achieved by slow evaporation of a solvent. nih.gov
The crystal is then mounted and irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com Studies on analogous structures, such as those containing piperidine or fluorophenyl groups, reveal common conformations and intermolecular interactions. For instance, the piperidine ring typically adopts a stable chair conformation. nih.govnih.gov The analysis also reveals how molecules pack in the crystal lattice, stabilized by interactions like hydrogen bonds and π-π stacking. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data for a Phenol-Piperidine Compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 12.275 (3) | researchgate.net |
| b (Å) | 7.4343 (11) | researchgate.net |
| c (Å) | 19.328 (3) | researchgate.net |
| V (ų) | 1763.8 (6) | researchgate.net |
| Z | 8 | researchgate.net |
| Key Interactions | O—H···N hydrogen bonds, π–π stacking | nih.gov |
This table presents representative data from the crystallographic analysis of a related compound, 4-(2-Fluoropyridin-5-yl)phenol, to illustrate the type of information obtained. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other organic materials. nkust.edu.tw For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, often consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. lcms.cz
The compound is dissolved in a suitable solvent and injected into the system. As it passes through the column, it is separated from impurities based on differences in polarity. A detector, most commonly a UV-Vis diode-array detector (DAD), monitors the column effluent. lcms.cz The resulting chromatogram shows a peak for the main compound and separate peaks for any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. scirp.org
Table 3: Typical HPLC Method Parameters for Phenolic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at ~270-280 nm |
| Column Temperature | 35-40 °C |
This table outlines a representative set of conditions for the HPLC analysis of a phenolic compound. nkust.edu.twnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, identify compounds, and check the purity of a sample. libretexts.org A TLC plate consists of a solid stationary phase, such as silica (B1680970) gel, coated onto a backing of glass or aluminum. youtube.com
A small spot of a solution of this compound is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow layer of a liquid mobile phase (eluent). By capillary action, the solvent moves up the plate, carrying the sample with it. Separation occurs based on the compound's differential affinity for the stationary and mobile phases. youtube.com Less polar compounds travel further up the plate. After development, the spots are visualized, often using UV light. libretexts.org The position of the spot is characterized by its Retention Factor (Rf), which is unique for a specific compound in a given solvent system. libretexts.org
Advanced Characterization Techniques
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. whiterose.ac.uk This analysis partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties onto this surface, a detailed picture of intermolecular contacts emerges.
Table 4: Representative Hirshfeld Surface Contact Contributions for a Fluorinated Piperidine Derivative
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 53.3 | nih.gov |
| H···C / C···H | 19.1 | nih.gov |
| H···F / F···H | 15.7 | nih.gov |
| H···O / O···H | 7.7 | nih.gov |
This table shows data from the Hirshfeld analysis of 3-butyl-2,6-bis-(4-fluoro-phen-yl)piperidin-4-one, illustrating the typical intermolecular contacts and their percentage contributions. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Fluoro-4-(piperidin-4-yl)phenol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and fluorophenol precursors. For example, highlights a route using methoxyimino intermediates, where 2-fluoro-4-(1-methoxyimino-ethyl)phenol is reacted with cyclopropane-containing reagents under basic conditions. Key steps include:
- Protecting the phenol group with methoxyimino to prevent side reactions.
- Employing palladium-catalyzed cross-coupling for piperidine ring introduction.
- Deprotection under acidic conditions to yield the final product .
- Critical Parameters : Monitor reaction pH and temperature to avoid decomposition of the fluorophenyl group.
Q. What techniques are optimal for structural characterization of this compound?
- Methodological Answer : Use X-ray crystallography with SHELXL for refinement ( ) and Mercury CSD for visualizing packing patterns and intermolecular interactions ( ). Key steps:
- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).
- Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
- Validate hydrogen bonding using Mercury’s void analysis module .
Q. How can computational methods predict the electronic and optical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets, as demonstrated in for analogous piperidine-phenol systems. Steps include:
- Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Perform Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions.
- Compare computed UV-Vis spectra with experimental data to validate accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- Step 1 : Re-examine solvent effects in DFT simulations (e.g., using PCM solvent models). shows that solvent polarity significantly shifts NMR chemical shifts.
- Step 2 : Verify proton assignments via 2D NMR (COSY, HSQC) and compare with calculated isotropic shielding tensors.
- Step 3 : If contradictions persist, consider dynamic effects (e.g., conformational flexibility) using molecular dynamics (MD) simulations .
Q. What strategies are effective for analyzing receptor-binding affinities of this compound?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine (D2) or serotonin (5-HT2A) receptors, referencing ’s approach for butyrophenone analogs.
- In Vitro Assays : Perform competitive binding studies with radiolabeled ligands (e.g., [³H]spiperone) in HEK293 cells expressing target receptors.
- Data Interpretation : Apply Scatchard analysis to calculate dissociation constants (Kd) and compare with structural analogs to identify critical pharmacophores .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Poor crystal growth due to conformational flexibility.
- Solution : Use bulky counterions (e.g., PF₆⁻) or co-crystallization agents to stabilize the lattice.
- Challenge 2 : Twinning or disorder in the piperidine ring.
- Solution : Refine using SHELXL’s TWIN/BASF commands and validate with R-factor metrics .
Q. How can reaction conditions be optimized to improve purity and yield of the compound?
- Methodological Answer :
- DoE Approach : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). suggests methoxyimino protection improves yield by reducing side reactions.
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) to separate residual piperidine byproducts.
- Quality Control : Validate purity via LC-MS (ESI+) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
